

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

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Compound of Interest

Compound Name: *3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol*
Cat. No.: B1631347

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Introduction

3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol is a naturally occurring phenolic compound isolated from the rhizomes of *Musa acuminata* (banana).^[1] As a phytoanticipin, it is a pre-formed antimicrobial compound that contributes to the plant's defense mechanisms.^{[2][3]} The acenaphthene scaffold, a tricyclic aromatic hydrocarbon, is a subject of growing interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential antitumor and antimicrobial properties.^{[4][5]}

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, isolation, and known biological activities of **3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol** and its derivatives. It is designed to be a foundational resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols and insights into its therapeutic potential. While extensive research on this specific molecule is still emerging, this guide synthesizes the available data to facilitate further investigation.

Chemical Identity and Physicochemical Properties

3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol is characterized by a dihydroacenaphthylene core with a phenyl group at the 3-position and vicinal diols at the 1- and 2-positions. The stereochemistry of these hydroxyl groups is a critical determinant of its biological activity.

Table 1: General and Physicochemical Properties of **3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol**

Property	Value	Source
CAS Number	193892-33-0	[1]
Molecular Formula	C ₁₈ H ₁₄ O ₂	[6]
Molecular Weight	262.31 g/mol	[6]
Appearance	Powder/Solid	[6]
Natural Source	Rhizomes of <i>Musa acuminata</i>	[1]
Predicted Density	1.4 ± 0.1 g/cm ³	
Predicted Boiling Point	495.7 ± 45.0 °C at 760 mmHg	
Predicted Flash Point	241.6 ± 23.3 °C	
Predicted LogP	3.48	

Note: Predicted values are computationally derived and should be confirmed experimentally.

Synthesis and Isolation

Chemical Synthesis

A synthetic route to racemic *cis*-3-phenyl-acenaphthene-1,2-diol has been reported, starting from acenaphthylene-chromium tricarbonyl.[1] A general and reliable method for the *cis*-dihydroxylation of the precursor, 3-phenyl-acenaphthylene, is the Upjohn dihydroxylation, which utilizes a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric co-oxidant like *N*-methylmorpholine *N*-oxide (NMO). For enantioselective synthesis, the Sharpless asymmetric dihydroxylation is the method of choice.

Experimental Protocol: Synthesis of Racemic *cis*-3-Phenyl-acenaphthene-1,2-diol

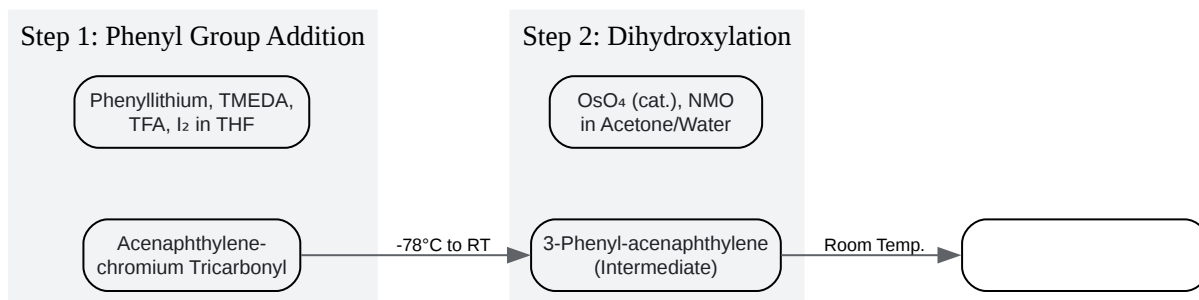
Step 1: Synthesis of 3-Phenyl-acenaphthylene (Intermediate)

- To a stirred solution of phenyllithium (5.2 mmol) and tetramethylethylenediamine (TMEDA, 4.17 mmol) in 15 mL of anhydrous tetrahydrofuran (THF) under an argon atmosphere, cool the mixture to -78°C .[\[1\]](#)
- Add a THF solution of acenaphthylene-chromium tricarbonyl (400 mg, 1.38 mmol) dropwise to the cooled mixture.[\[1\]](#)
- Allow the reaction mixture to warm to 0°C and maintain this temperature for 1.5 hours.[\[1\]](#)
- Cool the solution back to -78°C and add trifluoroacetic acid (19.4 mmol).[\[1\]](#)
- After 30 minutes, add a THF solution of iodine (7.8 mmol) and allow the solution to warm to room temperature overnight.[\[1\]](#)
- Filter the solution through Celite® and evaporate the solvent under reduced pressure to yield the crude 3-phenyl-acenaphthylene intermediate.[\[1\]](#)

Step 2: cis-Dihydroxylation to **3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol**

- Dissolve the 3-phenyl-acenaphthylene intermediate in a suitable solvent system (e.g., acetone/water).[\[1\]](#)
- Add a catalytic amount of osmium tetroxide (OsO_4) and a stoichiometric amount of N-methylmorpholine N-oxide (NMO).[\[1\]](#)
- Stir the mixture at room temperature until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).[\[1\]](#)
- Quench the reaction with a saturated aqueous solution of sodium sulfite.[\[1\]](#)
- Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[\[1\]](#)
- Purify the resulting crude diol using column chromatography on silica gel to yield pure cis-**3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol**.[\[1\]](#)

Diagram 1: Synthetic Workflow



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Caption: Synthetic route to **cis-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol**.

Natural Product Isolation

3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol can be isolated from the rhizomes of *Musa acuminata*.

Experimental Protocol: General Isolation from *Musa* Rhizomes

- Extraction: Air-dry and powder the rhizomes of *Musa acuminata*. Macerate the powdered material with 70% ethanol at room temperature.[1]
- Concentration: Filter the extract and concentrate it under reduced pressure to obtain a crude extract.[1]
- Fractionation: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as ethyl acetate and n-butanol.[1]
- Chromatography: Subject the bioactive fraction (e.g., the ethyl acetate fraction) to repeated column chromatography.
 - Initial Separation: Use a macroporous resin or silica gel column with a gradient elution system (e.g., hexane-ethyl acetate).[1]

- Fine Purification: Further purify the fractions containing the target compound using Sephadex LH-20, Toyopearl HW-40F, or preparative HPLC to yield pure **3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol**.^[1]
- Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), ¹H NMR, and ¹³C NMR.^[1]

Biological Activity and Mechanism of Action

Antimicrobial Potential

As a phytoanticipin, **3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol** is presumed to possess antimicrobial properties, contributing to the defense of *Musa acuminata* against pathogens.^[2] ^[3] Phytoanticipins are constitutive chemical barriers to microbial attack.^[2] While this classification suggests bioactivity, specific Minimum Inhibitory Concentration (MIC) values for this compound against a panel of bacteria and fungi are not yet extensively reported in the literature, representing a key area for future research. The general class of diols, however, has been investigated for antimicrobial activities.^[7]

Cytotoxic Activity

Derivatives of **3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol** have demonstrated cytotoxic potential against various human cancer cell lines.^{[4][8]} The stereochemistry of the diol and the substitution pattern on the phenyl ring are critical for this activity.

Table 2: Comparative Cytotoxicity (IC₅₀ in μM) of **3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol** Derivatives

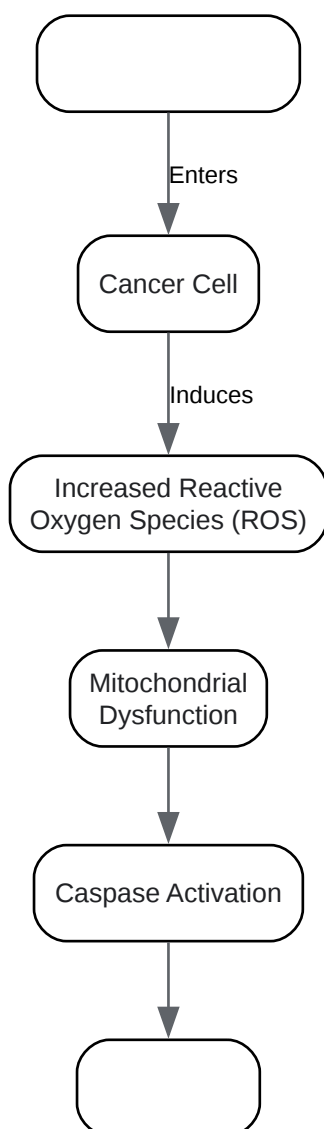
Compound	HeLa (Cervical Cancer)	MDA-MB-231 (Breast Cancer)	WM9 (Melanoma)	Reference
trans-(1S, 2S)-3-phenyl-acenaphthene-1,2-diol	6.51 ± 0.44	18.54 ± 0.68	7.98 ± 1.44	[4][8]
cis-3-(4'-methoxyphenyl)-acenaphthene-1,2-diol	> 50	> 50	> 50	[4]

The data suggests that the trans-isomer exhibits significantly higher cytotoxic activity compared to the methoxy-substituted cis-isomer.[4]

Proposed Mechanism of Cytotoxicity

While the precise molecular targets remain under investigation, studies on related acenaphthene compounds suggest that their cytotoxic effects are mediated through the induction of apoptosis.[4] A plausible mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial damage and the activation of the intrinsic apoptotic pathway.[4][9]

Diagram 2: Proposed Cytotoxicity Pathway



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Caption: Proposed mechanism of apoptosis induction by acenaphthene derivatives.

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

- **Cell Seeding:** Seed human cancer cells (e.g., HeLa, MDA-MB-231, WM9) into 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- **Compound Treatment:** Prepare serial dilutions of the test compound in culture medium. Add 100 μ L of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
- **Incubation:** Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.

Spectroscopic Characterization

The definitive structural elucidation of **3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol** relies on a combination of spectroscopic techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework and the relative stereochemistry of the diol. The coupling constants between the protons at C-1 and C-2 are particularly informative for assigning cis or trans stereochemistry.^[6] A comprehensive search for the specific ¹H and ¹³C NMR data for the title compound in publicly accessible databases did not yield a complete dataset, highlighting an area for further research.^[6]
- **Mass Spectrometry (MS):** High-resolution mass spectrometry is used to confirm the molecular formula. The fragmentation pattern can provide valuable information about the

molecule's structure. A GC-MS spectrum for (1S,2R)-**3-phenyl-1,2-dihydroacenaphthylene-1,2-diol** is available.[10]

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present. The spectrum is expected to show a broad O-H stretching band (3200-3600 cm^{-1}), aromatic C-H stretching (above 3000 cm^{-1}), aromatic C=C stretching (1450-1600 cm^{-1}), and C-O stretching (1000-1200 cm^{-1}).[6]

Safety and Handling

A specific Safety Data Sheet (SDS) for **3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol** is not readily available. Therefore, it should be handled with the standard precautions for a novel chemical compound. For the parent compound, acenaphthene, it is known to be a skin and mucous membrane irritant.[11] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Future Research Directions

While **3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol** and its derivatives show promise, further research is needed to fully elucidate their therapeutic potential. Key areas for future investigation include:

- Comprehensive Antimicrobial Screening: Determination of MIC values against a broad panel of pathogenic bacteria and fungi.
- Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways involved in its cytotoxic and antimicrobial activities.
- In Vivo Efficacy and Toxicity: Evaluation of the compound's therapeutic efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of derivatives to optimize potency and selectivity.
- Complete Spectroscopic Characterization: Publication of the full NMR and other spectroscopic data to serve as a reference for the scientific community.

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